N-(furan-2-ylmethyl)-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide
Description
N-(furan-2-ylmethyl)-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide is a synthetic organic compound that features a combination of furan, thiophene, piperidine, and carboxamide functional groups
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c19-15(16-11-13-3-1-9-22-13)18-7-5-12(6-8-18)17-24(20,21)14-4-2-10-23-14/h1-4,9-10,12,17H,5-8,11H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNFKZHVSBIOLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CS2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.
Synthesis of the thiophen-2-ylsulfonylamino intermediate: This involves the sulfonylation of thiophene followed by amination.
Coupling of intermediates: The furan-2-ylmethyl and thiophen-2-ylsulfonylamino intermediates are then coupled with piperidine-1-carboxamide under appropriate conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could yield piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, N-(furan-2-ylmethyl)-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide could be explored for its potential therapeutic properties. It might exhibit activity against certain diseases or conditions, depending on its interaction with biological targets.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to materials or enhance the efficiency of catalytic processes.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-4-(thiophen-2-ylamino)piperidine-1-carboxamide: Lacks the sulfonyl group, which might affect its reactivity and biological activity.
N-(furan-2-ylmethyl)-4-(phenylsulfonylamino)piperidine-1-carboxamide: Replaces the thiophene ring with a phenyl ring, potentially altering its properties.
N-(furan-2-ylmethyl)-4-(thiophen-2-ylsulfonylamino)piperidine-1-acetamide: Replaces the carboxamide group with an acetamide group, which might influence its chemical behavior.
Uniqueness
N-(furan-2-ylmethyl)-4-(thiophen-2-ylsulfonylamino)piperidine-1-carboxamide is unique due to its specific combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
